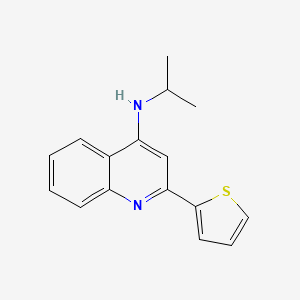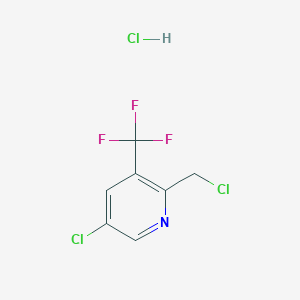![molecular formula C15H16N4O B11852356 n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide CAS No. 827318-31-0](/img/structure/B11852356.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamid ist eine Verbindung, die sowohl Pyrazol- als auch Indol-Einheiten aufweist. Diese heterocyclischen Strukturen sind für ihre bedeutenden Rollen in der medizinischen Chemie bekannt, da sie diverse biologische Aktivitäten zeigen. Die einzigartige Struktur der Verbindung macht sie zu einem Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamid beinhaltet typischerweise die Kondensation von Pyrazol-4-carbaldehyden mit Indol-Derivaten. Eine übliche Methode beinhaltet die Verwendung von Chloro(trimethyl)silan in Pyridin bei 90 °C unter Umgebungsluftbedingungen . Dieses Verfahren ermöglicht die Bildung des gewünschten Produkts in guten Ausbeuten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Eine großtechnische Synthese würde wahrscheinlich die Optimierung der Labormethoden erfordern, um die Kosteneffizienz und Skalierbarkeit zu gewährleisten, möglicherweise unter Verwendung von kontinuierlichen Flussreaktoren und automatisierten Synthesetechniken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Pyrazol- und Indol-Ringen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Lösungsmittel und Basen wie Natriumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation entsprechende Carbonsäuren ergeben, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Pyrazol- und Indol-Einheiten der Verbindung ermöglichen es ihr, an verschiedene Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Dies kann zu Veränderungen in zellulären Prozessen führen, wie z. B. der Hemmung von Entzündungen oder der Induktion von Apoptose in Krebszellen.
Wissenschaftliche Forschungsanwendungen
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and indole moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamid ist einzigartig aufgrund seiner Kombination von Pyrazol- und Indol-Ringen, die beide für ihre bedeutenden biologischen Aktivitäten bekannt sind. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung in der medizinischen Chemie und bietet potenzielle Vorteile gegenüber anderen ähnlichen Verbindungen.
Schlussfolgerung
N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]butanamid ist eine Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen aufgrund ihrer einzigartigen Struktur und potenziellen biologischen Aktivitäten. Ihre Synthese, chemischen Reaktionen und Anwendungen machen sie zu einem wertvollen Gegenstand für weitere Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
827318-31-0 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]butanamide |
InChI |
InChI=1S/C15H16N4O/c1-2-3-15(20)18-12-5-4-10-6-13(19-14(10)7-12)11-8-16-17-9-11/h4-9,19H,2-3H2,1H3,(H,16,17)(H,18,20) |
InChI-Schlüssel |
DDVWTMCJBGRGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


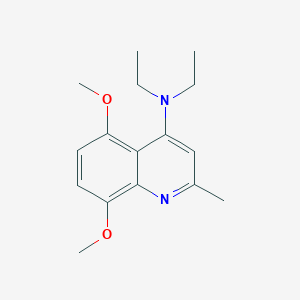

![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
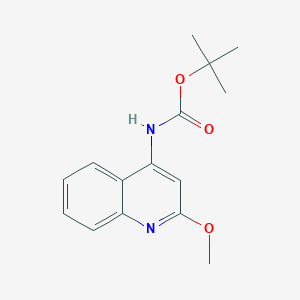
![N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide](/img/structure/B11852289.png)
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
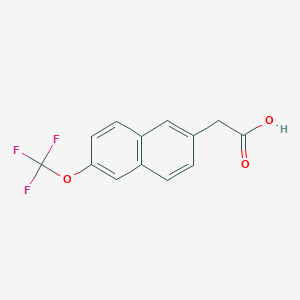
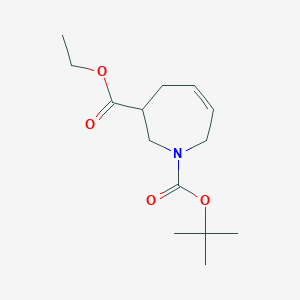

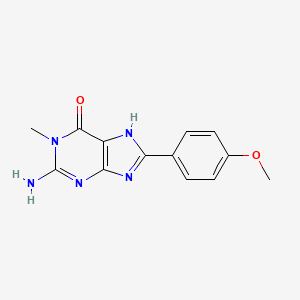
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)
![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
